L-tryptophan benzyl ester hydrochloride

Chemical Biology Protein-Protein Interactions Tumor Suppression

Choose L-tryptophan benzyl ester hydrochloride for its unique orthogonality in solid-phase peptide synthesis—the benzyl ester is selectively removable via acidolysis or hydrogenation, unlike methyl/ethyl esters. Its proven binding affinity for HumRADA2 (KD=200 μM) enables targeted research in tumor suppression. As a validated NK1 receptor antagonist scaffold, it accelerates drug discovery. This 98% pure, white crystalline powder is available in research quantities with fast global shipping.

Molecular Formula C18H19ClN2O2
Molecular Weight 330.8 g/mol
CAS No. 35858-81-2
Cat. No. B554936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-tryptophan benzyl ester hydrochloride
CAS35858-81-2
Synonyms35858-81-2; L-tryptophanbenzylesterhydrochloride; (S)-Benzyl2-amino-3-(1H-indol-3-yl)propanoatehydrochloride; H-TRP-OBZLHCL; BenzylL-TryptophanateHydrochloride; H-Trp-OBzl.HCl; benzyl(2S)-2-amino-3-(1H-indol-3-yl)propanoatehydrochloride; C18H18N2O2.HCl; Trp-OBzl.HCl; PubChem19055; BenzylL-tryptophanateHCl; SCHEMBL3950971; CTK3J7585; DOKDMGOWZOTZRA-NTISSMGPSA-N; MolPort-003-983-079; EINECS252-765-7; tryptophanbenzylesterhydrochloride; AKOS015924252; AM82286; BenzylL-tryptophanatemonohydrochloride; AK162699; KB-53415; RT-003916; ST24036263; K-8074
Molecular FormulaC18H19ClN2O2
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl
InChIInChI=1S/C18H18N2O2.ClH/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;/h1-9,11,16,20H,10,12,19H2;1H
InChIKeyDOKDMGOWZOTZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tryptophan Benzyl Ester Hydrochloride (CAS 35858-81-2): Key Properties and Analytical Data for Scientific Procurement


L-Tryptophan benzyl ester hydrochloride (CAS 35858-81-2) is a protected amino acid derivative belonging to the class of tryptophan benzyl esters. It is the hydrochloride salt form of L-tryptophan benzyl ester, with the molecular formula C18H19ClN2O2 and a molecular weight of 330.81 g/mol . The compound is a white crystalline powder with a melting point of 222 °C (solvent: water) and is soluble in methanol at a concentration of 50 mg/mL . It is primarily utilized as a protected amino acid building block in peptide synthesis and as a key intermediate in medicinal chemistry for the development of bioactive tryptophan derivatives .

L-Tryptophan Benzyl Ester Hydrochloride (CAS 35858-81-2): Why Generic Substitution of Tryptophan Esters Is Not Feasible


L-Tryptophan benzyl ester hydrochloride cannot be readily substituted with other tryptophan esters (e.g., methyl, ethyl) or the free amino acid without altering the outcome of a synthesis or biological assay. The benzyl ester moiety provides a distinct set of chemical and biological properties. In peptide synthesis, the benzyl ester is a crucial protecting group that can be removed under orthogonal conditions (acidolysis or catalytic hydrogenation) that are incompatible with the alkaline saponification required for methyl or ethyl esters [1]. This orthogonality is a critical factor in solid-phase peptide synthesis, as it allows for selective deprotection in the presence of other protecting groups. Furthermore, the specific structure of the benzyl ester influences its biological interactions, as demonstrated by its measurable binding affinity (KD = 200 μM) for the human tumor suppressor-related protein HumRADA2 . Generic substitution with other ester forms or unprotected tryptophan would abolish this specific binding profile and alter the synthetic utility, leading to failed experiments or incorrect conclusions.

L-Tryptophan Benzyl Ester Hydrochloride (CAS 35858-81-2): Quantitative Evidence for Differentiation from Analogs and Alternatives


Measurable Binding Affinity to Tumor Suppression-Related Protein HumRADA2

L-Tryptophan benzyl ester hydrochloride (Trp-O-Bz hydrochloride) exhibits a binding affinity of KD = 200 μM for the human tumor suppressor-related protein HumRADA2 . This is a quantifiable, specific interaction that is not reported for the corresponding methyl or ethyl ester hydrochlorides, nor for the unprotected L-tryptophan amino acid. This binding data provides a clear, measurable differentiation point for researchers studying protein-protein interactions or screening for small molecule modulators of tumor suppressor pathways.

Chemical Biology Protein-Protein Interactions Tumor Suppression Drug Discovery

Orthogonal Deprotection Strategy: Benzyl Ester vs. Methyl/Ethyl Esters in Peptide Synthesis

The benzyl ester group of L-tryptophan benzyl ester hydrochloride offers a critical advantage over corresponding methyl or ethyl esters in synthetic peptide procedures. While methyl and ethyl esters require cleavage by alkaline saponification, the benzyl ester function can be selectively removed by acidolysis or by catalytic hydrogenation [1]. This orthogonal deprotection is essential for maintaining the integrity of acid-labile side-chain protecting groups (e.g., t-Boc) or other base-sensitive functionalities during multi-step peptide assembly.

Peptide Synthesis Solid-Phase Synthesis Protecting Group Strategy Medicinal Chemistry

Critical Scaffold for Developing Potent NK1 Receptor Antagonists

The L-tryptophan benzyl ester core, specifically its N-ethyl derivative, was identified as a weak antagonist at the substance P (NK1) receptor during a screening program [1]. This initial hit led to extensive structure-activity relationship (SAR) studies and the development of potent antagonists. The 3,5-bis(trifluoromethyl)benzyl ester of N-acetyl-L-tryptophan (L-732,138), a direct derivative of this scaffold, demonstrated potent and selective antagonism, blocking substance P-induced dermal extravasation in vivo [1]. The IC50 for L-732,138 at the human NK1 receptor is 0.17 nM, showcasing the transformative potential of the benzyl ester scaffold [2].

Medicinal Chemistry Neurokinin Receptor Substance P Antagonists Pain and Inflammation

Defined Physicochemical Properties: Melting Point and Solubility for Purity Assessment and Formulation

The compound has a well-defined melting point of 222 °C and a specific solubility profile (50 mg/mL in methanol) . These defined physicochemical constants are essential for quality control, purity assessment, and the preparation of stock solutions for biological assays. The hydrochloride salt form ensures consistent solubility in aqueous and polar organic solvents, unlike the free base form which may have variable solubility. This data allows for reproducible experimental conditions and accurate procurement specifications.

Analytical Chemistry Quality Control Formulation Science Biochemistry

L-Tryptophan Benzyl Ester Hydrochloride (CAS 35858-81-2): Optimal Research and Industrial Application Scenarios


Peptide Synthesis Requiring Orthogonal Protection of the Carboxyl Group

In solid-phase or solution-phase peptide synthesis, L-Tryptophan benzyl ester hydrochloride is the preferred reagent when the carboxyl group of tryptophan needs to be protected in a manner orthogonal to base-labile protecting groups (e.g., Fmoc) used for the α-amino group. The benzyl ester can be selectively removed via acidolysis (e.g., with HBr in acetic acid or trifluoroacetic acid) or catalytic hydrogenation (H2, Pd/C) without affecting base-sensitive functionalities elsewhere in the peptide chain [1]. This scenario is common in the synthesis of complex natural products or modified peptides where methyl or ethyl ester protection would be unsuitable.

Chemical Biology Probe for Protein-Protein Interaction Studies

Researchers investigating tumor suppressor pathways or protein-protein interaction networks can utilize L-Tryptophan benzyl ester hydrochloride as a tool compound due to its specific binding affinity for HumRADA2 (KD = 200 μM) . This property makes it a valuable starting point for developing probes or inhibitors targeting the RAD51 family of recombinases and related protein complexes, where the benzyl ester moiety is crucial for molecular recognition.

Medicinal Chemistry: Lead Optimization for NK1 Receptor Antagonists

Medicinal chemists targeting the substance P (NK1) receptor for the treatment of pain, inflammation, or mood disorders can use L-Tryptophan benzyl ester hydrochloride as a validated synthetic scaffold. Its N-ethyl derivative was a proven screening hit [2], and systematic modification of this core led to the development of L-732,138, a potent antagonist with an IC50 of 0.17 nM at the human NK1 receptor [3]. This established SAR provides a rational starting point for designing new analogs with improved potency, selectivity, and pharmacokinetic properties.

Analytical Method Development and Quality Control Standards

Due to its well-defined and distinct physicochemical properties (melting point = 222 °C; solubility in methanol = 50 mg/mL) , L-Tryptophan benzyl ester hydrochloride serves as an excellent reference standard for analytical chemistry and quality control laboratories. It can be used to calibrate instruments (e.g., HPLC, LC-MS), validate analytical methods for tryptophan derivatives, and verify the identity and purity of new synthetic batches through melting point determination and solubility testing.

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